molecular formula C3H7ClN2O B1292570 3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE CAS No. 5251-74-1

3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE

Cat. No.: B1292570
CAS No.: 5251-74-1
M. Wt: 122.55 g/mol
InChI Key: DILDLVZNHQFOGC-UHFFFAOYSA-N
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Description

3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE is a chemical compound with the molecular formula C3H7N2O·HCl It is used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE typically involves the reaction of hydroxylamine hydrochloride with acrylonitrile. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

NH2OHHCl+CH2=CHCNNH2OCH2CH2CNHCl\text{NH}_2\text{OH}·\text{HCl} + \text{CH}_2=\text{CHCN} \rightarrow \text{NH}_2\text{OCH}_2\text{CH}_2\text{CN}·\text{HCl} NH2​OH⋅HCl+CH2​=CHCN→NH2​OCH2​CH2​CN⋅HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminooxy compounds.

Scientific Research Applications

3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in biological molecules, inhibiting enzyme activity. This interaction is crucial in its role as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropanenitrile: Similar structure but lacks the aminooxy group.

    Hydroxylamine hydrochloride: Contains the hydroxylamine group but lacks the nitrile group.

Properties

IUPAC Name

3-aminooxypropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-2-1-3-6-5;/h1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILDLVZNHQFOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646613
Record name 3-(Aminooxy)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5251-74-1
Record name 3-(Aminooxy)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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